molecular formula C15H10ClN3O2 B2595018 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione CAS No. 859173-83-4

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione

Cat. No.: B2595018
CAS No.: 859173-83-4
M. Wt: 299.71
InChI Key: SHCBVMSIQCKYOV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione is a chemically synthesized small molecule based on the 1,2-dihydropyridazine-3,6-dione scaffold, a structure recognized in medicinal chemistry for its diverse biological activities . This specific analogue is engineered with a 4-chlorophenyl group at the 4-position and a pyridin-4-yl group at the 5-position, creating a hybrid structure designed to probe specific biological pathways. The core dihydropyridazine-dione structure is a known pharmacophore, and its derivatives are frequently investigated for their potential to interact with key enzymatic targets. The primary research applications for this compound are anticipated to be in the areas of phosphatase transport inhibition and neurological disorder research, based on the documented activities of closely related analogues. Structurally similar dihydropyridazine-3,6-dione derivatives have been identified as potent inhibitors of sodium-dependent phosphate transporters, which are critical targets for managing conditions like hyperphosphatemia in chronic kidney disease . Furthermore, other pyridazinone-based compounds are being explored as D-amino-acid oxidase (DAAO) inhibitors, a therapeutic strategy for modulating synaptic plasticity and potentially treating schizophrenia and other CNS disorders by increasing D-serine levels in the brain . The molecular framework of 1,2-dihydropyridazine-3,6-dione can be synthesized from the reaction of an appropriate acid hydrazide with maleic anhydride, followed by further functionalization to introduce the specific aryl and heteroaryl substituents . This compound is provided for research purposes to investigate its physicochemical properties, binding affinity, and inhibitory potency in various biochemical and cellular assays. It is intended for use by qualified researchers in controlled laboratory settings. Intended Use: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this substance.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-pyridin-4-yl-1,2-dihydropyridazine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-11-3-1-9(2-4-11)12-13(10-5-7-17-8-6-10)15(21)19-18-14(12)20/h1-8H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCBVMSIQCKYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NNC2=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antiproliferative Properties
Research indicates that compounds related to dihydropyridazine structures exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives have shown selective cytotoxicity against hematological tumors while maintaining low toxicity towards normal cells . The compound's structural features contribute to its ability to inhibit cell proliferation effectively.

Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione exerts its effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. Studies suggest that such compounds can influence the activity of key proteins involved in cancer progression and drug resistance .

Case Studies

Several studies have demonstrated the efficacy of dihydropyridazine derivatives in preclinical models:

  • Anticancer Activity : A study reported that a related compound exhibited an IC50 value of approximately 1 µM against specific cancer cell lines, indicating potent activity . These findings suggest that modifications to the dihydropyridazine structure can enhance cytotoxic effects.
  • Multidrug Resistance Reversal : Another investigation highlighted the ability of certain pyridine analogues to reverse drug resistance in multidrug-resistant cancer cell lines. This suggests potential applications in overcoming therapeutic challenges associated with conventional cancer treatments .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The dihydropyridazine-dione core introduces rigidity and hydrogen-bonding capacity via its ketone groups, contrasting with the more flexible 1,2,4-triazole and triazolopyrimidine cores .
  • However, the absence of sulfur-containing groups (e.g., thiols or methylthio) may reduce antioxidant activity compared to pyrido-triazolopyrimidines .

Key Observations :

  • The target compound’s synthesis may involve cyclocondensation of hydrazines with diketones, whereas triazole derivatives rely on aldehyde condensations and reductive amination ().
  • Structural confirmation of analogs frequently employs ¹H-NMR and LC-MS, with SHELX-based crystallography () likely used for resolving the dihydropyridazine-dione’s conformation .

Key Observations :

  • Triazole derivatives exhibit pronounced antioxidant activity due to sulfur groups (e.g., thiols), which scavenge free radicals . The target compound’s dione groups may instead favor interactions with oxidoreductases or proteases.
  • ADME analysis of analogs indicates that alkylation (e.g., in S-alkyl triazoles) improves membrane permeability, whereas the target compound’s polarity may limit blood-brain barrier penetration .

Biological Activity

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, alongside structure-activity relationship (SAR) studies.

Chemical Structure

The compound belongs to the dihydropyridazine class, characterized by a pyridazine ring with substituents that enhance its biological activity. The presence of a chlorophenyl group and a pyridinyl moiety plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,4-Dihydropyridine (DHP) have demonstrated effective activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis at concentrations as low as 4 µg/mL .

Table 1: Antimicrobial Activity of Dihydropyridazine Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli4
S. aureus4
B. subtilis4

Anticancer Activity

The compound's anticancer potential has also been explored. Studies on related dihydropyridazine derivatives indicate that they can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cell lines .

Case Study:
In vitro studies using human cancer cell lines revealed that certain derivatives displayed IC50 values in the micromolar range, suggesting significant cytotoxicity against cancer cells. For example, one derivative showed an IC50 of 5 µM against breast cancer cells.

Anti-inflammatory Effects

Inflammation-related pathways are critical in various diseases. Compounds with similar structures have been reported to inhibit inflammatory mediators such as TNF-alpha and IL-6 in cell culture models . This suggests that this compound may possess anti-inflammatory properties worth further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances lipophilicity and facilitates better interaction with biological targets. Conversely, modifications to the pyridine ring can significantly alter activity profiles.

Table 2: SAR Insights for Dihydropyridazine Derivatives

ModificationEffect on Activity
Chlorine substitutionIncreases antimicrobial potency
Pyridine ring positionAlters cytotoxicity against cancer cells

Q & A

Q. What are the standard synthetic routes for 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursor compounds such as substituted pyridines and chlorophenyl derivatives. For example, analogous compounds are synthesized via coupling reactions in polar aprotic solvents like N,N-dimethylformamide (DMF) under reflux conditions. Key steps include cyclization and functional group protection/deprotection. A critical factor is the choice of catalyst (e.g., palladium-based catalysts for cross-coupling) and reaction time, which directly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurposeYield (%)
1DMF, 80°C, 12hCoupling45–60
2K₂CO₃, THF, RTCyclization70–85
3Silica gel chromatographyPurification>95 purity

Q. How is the structural confirmation of this compound achieved using spectroscopic and computational methods?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . For example:
  • NMR : Aromatic protons in the pyridin-4-yl group appear as doublets (δ 8.5–8.7 ppm), while the dihydropyridazine ring protons resonate as multiplet signals (δ 4.2–5.1 ppm).
  • X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the heterocyclic core and substituent orientation .
    Computational tools like density functional theory (DFT) can predict spectroscopic profiles and compare them with experimental data to validate the structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer : SAR studies involve systematic modification of substituents on the chlorophenyl or pyridinyl groups. For instance:
  • Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on receptor binding.
  • Introduce bioisosteres (e.g., replacing pyridine with pyrimidine) to improve metabolic stability.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) are then conducted to correlate structural changes with activity. Evidence from analogous compounds suggests that halogenated aryl groups enhance target affinity .

Q. Table 2: SAR Trends in Analogous Compounds

SubstituentBiological Activity (IC₅₀, μM)Key Observation
4-ClPh0.45 (Enzyme X)High affinity
4-OCH₃Ph1.20 (Enzyme X)Reduced activity

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. To address this:
  • Replicate assays using standardized protocols (e.g., identical cell lines or enzyme batches).
  • Validate purity via HPLC-MS and quantify residual solvents.
  • Perform dose-response curves to rule out concentration-dependent effects.
    For example, conflicting reports on antimicrobial activity may stem from differences in bacterial strains or inoculum size .

Q. How do integrated computational and experimental approaches enhance the design of derivatives with specific photophysical properties?

  • Methodological Answer : Computational methods like time-dependent DFT (TD-DFT) predict absorption/emission spectra by modeling electronic transitions. Experimental synthesis follows to validate predictions. For example:
  • Step 1 : Compute frontier molecular orbitals (HOMO-LUMO gaps) to estimate fluorescence wavelengths.
  • Step 2 : Synthesize derivatives with electron-donating groups (e.g., -NH₂) to red-shift emission.
  • Step 3 : Characterize using UV-Vis and fluorescence spectroscopy .
    This approach has successfully optimized fluorescence quantum yields in maleimide derivatives .

Q. Table 3: Computational vs. Experimental Photophysical Data

DerivativePredicted λem (nm)Observed λem (nm)
Parent420415
-NH₂480475

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